![molecular formula C15H17N3O2S B2355145 N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}prop-2-enamide CAS No. 2094881-28-2](/img/structure/B2355145.png)
N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}prop-2-enamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a cyclohexyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene and oxadiazole rings suggests that it may exhibit unique electronic and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}prop-2-enamide typically involves multiple steps, starting with the formation of the thiophene and oxadiazole rings. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives .
The final step involves coupling the thiophene and oxadiazole rings with the cyclohexyl group and the prop-2-enamide moiety. This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Catalysts and automated reaction systems may also be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring may produce amines.
Aplicaciones Científicas De Investigación
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with various biological targets.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities, given the known properties of thiophene and oxadiazole derivatives
Mecanismo De Acción
The mechanism of action of N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and oxadiazole rings could facilitate binding to these targets through π-π interactions or hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone, which contain oxadiazole rings, are known for their antimicrobial activities.
Uniqueness
N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}prop-2-enamide is unique due to the combination of the thiophene and oxadiazole rings with a cyclohexyl group and a prop-2-enamide moiety. This unique structure may confer distinct electronic and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-2-12(19)17-15(7-4-3-5-8-15)14-16-13(18-20-14)11-6-9-21-10-11/h2,6,9-10H,1,3-5,7-8H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHKRIZZVITPTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355062.png)
![(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)acrylamide](/img/structure/B2355064.png)
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2355065.png)

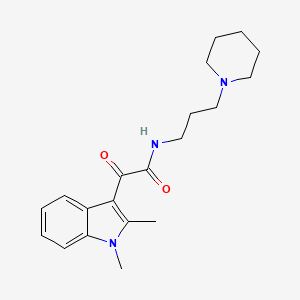
![N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2355071.png)
![N-[2-(Pyrimidin-2-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2355074.png)
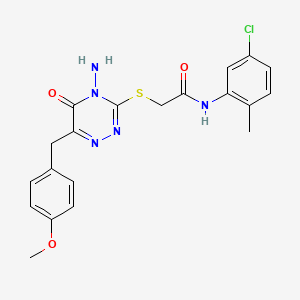

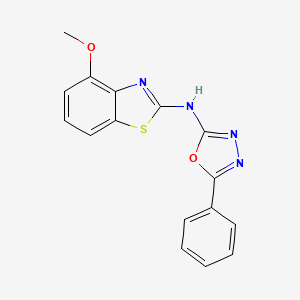
![4,7-Dimethoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2355080.png)
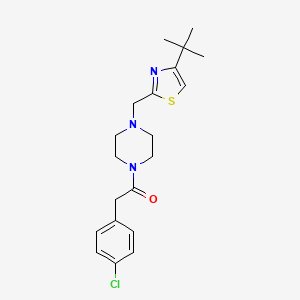
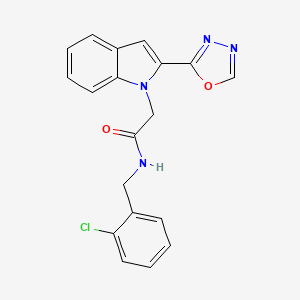
![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2355085.png)
